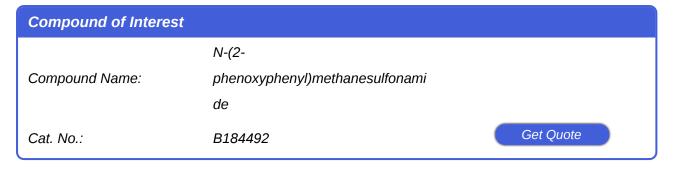


An In-depth Technical Guide on N-(2-phenoxyphenyl)methanesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-phenoxyphenyl)methanesulfonamide, a molecule of significant interest within pharmaceutical research and development, is primarily recognized as a process-related impurity of the non-steroidal anti-inflammatory drug (NSAID), Nimesulide. Consequently, it is often referred to as Nimesulide Impurity B. This technical guide provides a comprehensive overview of the available scientific data concerning **N-(2-**

phenoxyphenyl)methanesulfonamide, with a focus on its chemical synthesis. Despite extensive investigation, publicly available literature does not contain specific quantitative data on the biological activity of **N-(2-phenoxyphenyl)methanesulfonamide** itself. This document summarizes its known characteristics and provides a procedural outline for its synthesis, which is crucial for its use as a reference standard in impurity profiling of Nimesulide.

Chemical Identity and Properties

N-(2-phenoxyphenyl)methanesulfonamide is a sulfonamide derivative with the following chemical properties:



Property	Value	Source
IUPAC Name	N-(2- phenoxyphenyl)methanesulfon amide	[1]
Synonyms	2'- Phenoxymethanesulfonanilide, Nimesulide EP Impurity B	[1]
CAS Number	51765-51-6	[1]
Molecular Formula	C13H13NO3S	[2][3]
Molecular Weight	263.31 g/mol	[1][2]

Synthesis

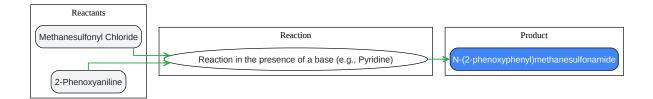
pathway.

The synthesis of **N-(2-phenoxyphenyl)methanesulfonamide** is primarily relevant in the context of the manufacturing of Nimesulide. One of the documented synthetic routes to Nimesulide involves the nitration of **N-(2-phenoxyphenyl)methanesulfonamide** (referred to as compound I in the synthesis)[4]. This indicates that **N-(2-phenoxyphenyl)methanesulfonamide** is a key intermediate in this particular synthetic

A common method for the preparation of sulfonamides involves the reaction of an aniline with a sulfonating agent. For N-(substituted phenyl)sulfonamides, this can be achieved by reacting the corresponding aniline with a sulfonyl chloride in the presence of a base or a catalyst[5].

The following diagram illustrates a generalized synthetic pathway for the preparation of **N-(2-phenoxyphenyl)methanesulfonamide**.





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A generalized synthetic pathway for **N-(2-phenoxyphenyl)methanesulfonamide**.

Biological Activity

A thorough review of the scientific literature reveals a significant gap in the characterization of the specific biological activity of **N-(2-phenoxyphenyl)methanesulfonamide**. While its parent compound, Nimesulide, is a well-documented selective COX-2 inhibitor, there is no conclusive, quantitative data (e.g., IC50, EC50 values) available for **N-(2-**

phenoxyphenyl)methanesulfonamide itself. Its primary role in the literature is that of a reference standard for the analytical monitoring of Nimesulide purity[2][6].

The sulfonamide functional group is a known pharmacophore present in many drugs with antibacterial properties[7]. However, without specific experimental data, any potential biological activity of **N-(2-phenoxyphenyl)methanesulfonamide** remains speculative.

Experimental Protocols

Due to the lack of published studies on the biological activity of **N-(2-phenoxyphenyl)methanesulfonamide**, this section outlines a hypothetical experimental workflow for its analysis as a pharmaceutical impurity, which is its most common application.

Quantification of N-(2phenoxyphenyl)methanesulfonamide in Nimesulide Samples



A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a standard approach for the separation and quantification of pharmaceutical impurities.

Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector.
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size).

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or other suitable buffer components.
- Reference standard of N-(2-phenoxyphenyl)methanesulfonamide.
- Reference standard of Nimesulide.

Chromatographic Conditions (Example):

- Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution. The exact gradient program would need to be optimized.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 230 nm.
- Injection Volume: 20 μL.

Procedure:

 Standard Solution Preparation: Prepare a stock solution of the N-(2phenoxyphenyl)methanesulfonamide reference standard in a suitable solvent (e.g., acetonitrile). Prepare a series of dilutions to create a calibration curve.

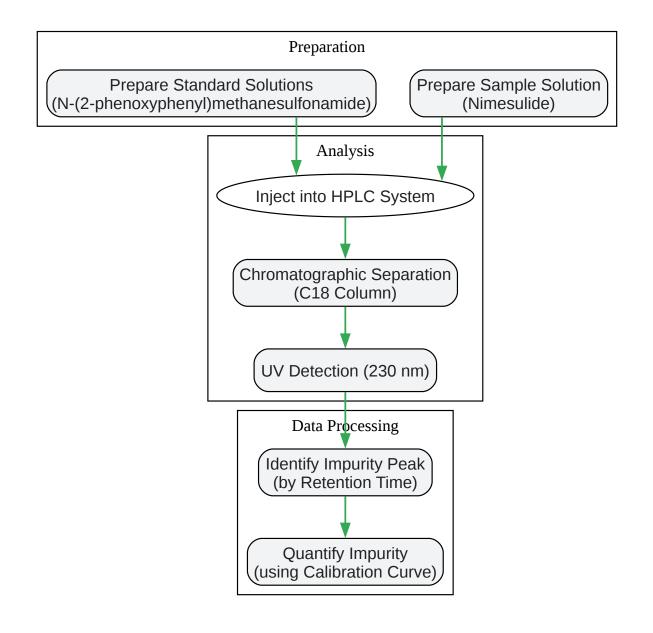






- Sample Preparation: Accurately weigh and dissolve the Nimesulide drug substance or product in the solvent to a known concentration.
- Analysis: Inject the standard solutions and the sample solution into the HPLC system.
- Quantification: Identify the peak corresponding to N-(2phenoxyphenyl)methanesulfonamide in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of the impurity in the sample using the calibration curve.





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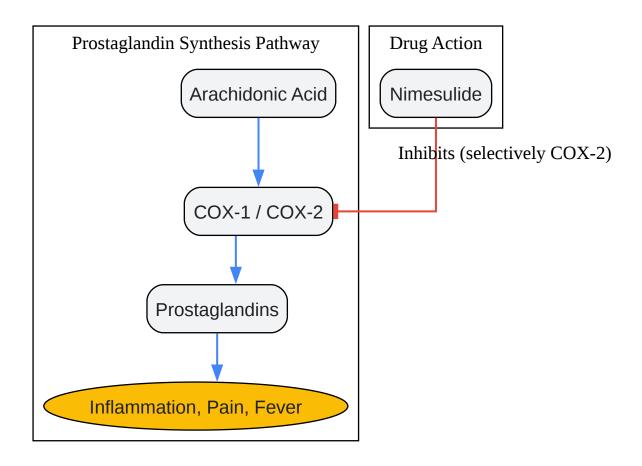
A typical workflow for the quantification of **N-(2-phenoxyphenyl)methanesulfonamide**.

Signaling Pathways

There is no information available in the reviewed literature regarding specific signaling pathways that are modulated by **N-(2-phenoxyphenyl)methanesulfonamide**. Research has



focused on the well-established mechanism of action of Nimesulide, which involves the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2.



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The established mechanism of action for the parent compound, Nimesulide.

Conclusion

N-(2-phenoxyphenyl)methanesulfonamide is a compound of interest primarily due to its status as a known impurity of Nimesulide. While its synthesis is understood within the context of Nimesulide production, there is a notable absence of data regarding its specific biological activities and mechanisms of action. This guide highlights the current state of knowledge and underscores the need for further research to fully characterize the pharmacological and toxicological profile of this molecule. Such studies would be invaluable for a more comprehensive understanding of the safety and quality of Nimesulide-containing pharmaceutical products.



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